molecular formula C25H31N5O B12023845 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12023845
M. Wt: 417.5 g/mol
InChI Key: WJVIXGHZPYOMDQ-YZSQISJMSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a diethylamino group, and an isobutylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
  • N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]aceto-hydrazide

Uniqueness

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H31N5O

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H31N5O/c1-5-30(6-2)22-13-9-20(10-14-22)17-26-29-25(31)24-16-23(27-28-24)21-11-7-19(8-12-21)15-18(3)4/h7-14,16-18H,5-6,15H2,1-4H3,(H,27,28)(H,29,31)/b26-17+

InChI Key

WJVIXGHZPYOMDQ-YZSQISJMSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

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